molecular formula C12H14ClN3O2 B3014730 1-benzyl-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride CAS No. 1909317-23-2

1-benzyl-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride

Cat. No.: B3014730
CAS No.: 1909317-23-2
M. Wt: 267.71
InChI Key: YGBVQTKOVOCXMA-UHFFFAOYSA-N
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Description

1-benzyl-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various proteins and receptors . For instance, some triazole derivatives have been reported to bind to the colchicine binding site of tubulin , which plays a crucial role in cell division and growth.

Mode of Action

Based on the behavior of similar compounds, it can be inferred that it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces . These interactions can lead to changes in the conformation and function of the target proteins, potentially altering cellular processes .

Biochemical Pathways

Related compounds have been shown to affect protein s-palmitoylation, a process that facilitates the membrane association and proper subcellular localization of proteins . This suggests that 1-benzyl-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride might also influence similar pathways.

Pharmacokinetics

Similar compounds are known to possess drug-like properties . The bioavailability of such compounds can be influenced by factors such as solubility, permeability, and metabolic stability.

Result of Action

Based on the behavior of similar compounds, it can be inferred that it may alter the function of target proteins, potentially leading to changes in cellular processes such as cell division and growth .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s solubility, stability, and interaction with its targets . For instance, the compound’s efficacy as a corrosion inhibitor was assessed in a synthetic pore solution with specific pH and salt concentration .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction is catalyzed by copper(I) ions, which facilitate the formation of the triazole ring. The general reaction conditions include:

    Reagents: Benzyl azide, ethyl propiolate, copper(I) iodide

    Solvent: Tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO)

    Temperature: Room temperature to 60°C

    Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction of the carboxylic acid group to an alcohol can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Sodium hydride in dimethylformamide (DMF)

Major Products

    Oxidation: Formation of 1-benzyl-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid

    Reduction: Formation of 1-benzyl-5-ethyl-1H-1,2,3-triazole-4-methanol

    Substitution: Formation of various substituted triazoles depending on the nucleophile used

Scientific Research Applications

1-benzyl-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its anticancer properties and as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in organic reactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-benzyl-1H-1,2,3-triazole-4-carboxylic acid
  • 5-ethyl-1H-1,2,3-triazole-4-carboxylic acid
  • 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

Uniqueness

1-benzyl-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride is unique due to the presence of both benzyl and ethyl groups, which can enhance its biological activity and specificity. The combination of these functional groups allows for a broader range of interactions with molecular targets, making it a versatile compound in scientific research.

Properties

IUPAC Name

1-benzyl-5-ethyltriazole-4-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2.ClH/c1-2-10-11(12(16)17)13-14-15(10)8-9-6-4-3-5-7-9;/h3-7H,2,8H2,1H3,(H,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGBVQTKOVOCXMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=NN1CC2=CC=CC=C2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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